"Methyl 2-aminopent-4-enoate" synthesis and properties
"Methyl 2-aminopent-4-enoate" synthesis and properties
An In-Depth Technical Guide to Methyl 2-aminopent-4-enoate: Synthesis, Properties, and Applications
Executive Summary
Methyl 2-aminopent-4-enoate, an ester derivative of the non-canonical amino acid allylglycine, is a chiral building block of significant interest in synthetic organic chemistry and medicinal chemistry. Its unique structure, featuring a primary amine, a methyl ester, and a terminal alkene, offers orthogonal reactivity that makes it a versatile precursor for a wide array of complex molecules. This guide provides a comprehensive technical overview of its synthesis, physicochemical and spectroscopic properties, and key applications, with a focus on the underlying chemical principles and practical methodologies for researchers, scientists, and drug development professionals.
Introduction: The Value of a Trifunctional Building Block
In the landscape of drug discovery and chemical biology, non-canonical amino acids (ncAAs) provide a powerful toolkit for expanding chemical diversity and engineering novel biological functions. Allylglycine, (2S)-2-aminopent-4-enoic acid, is a notable ncAA used to probe and modulate biological systems, often acting as an inhibitor of glutamic acid decarboxylase (GAD). Its methyl ester, Methyl 2-aminopent-4-enoate, retains the chiral center and the synthetically valuable terminal olefin while protecting the carboxylic acid, thereby channeling its reactivity.
This trifunctional molecular architecture is the key to its utility:
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The amine serves as a handle for peptide coupling, N-alkylation, or derivatization.
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The methyl ester is a stable protecting group for the carboxylate but can be hydrolyzed or converted to other functionalities.
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The terminal alkene is a versatile functional group for a multitude of carbon-carbon bond-forming reactions, such as cross-coupling, metathesis, and hydrofunctionalization.
This guide delves into the practical aspects of utilizing this compound, starting from its synthesis and characterization through to its application in constructing higher-order molecular structures.
Synthesis Strategies
The most reliable and well-documented syntheses of Methyl 2-aminopent-4-enoate typically involve the deprotection of a suitably N-protected precursor. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice due to its stability under a wide range of conditions and its facile, clean removal under acidic conditions.
Rationale for the Synthetic Approach
The chosen synthetic pathway, adapted from a procedure published in Organic Syntheses, highlights a robust method for producing the hydrochloride salt of the target compound.[1] The strategy involves two main stages:
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Synthesis of the N-Boc Precursor : N-(Boc)-allylglycine methyl ester is first synthesized. A highly effective method is the palladium-catalyzed Negishi cross-coupling of an alanyl-zinc intermediate with a vinyl halide.[1][2] This approach ensures high stereochemical fidelity.
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Deprotection : The Boc group is removed from the precursor using anhydrous hydrochloric acid. This step must be performed under anhydrous conditions to prevent the concomitant hydrolysis of the methyl ester. The use of gaseous HCl in a non-protic solvent like dichloromethane (DCM) is ideal, yielding the hydrochloride salt directly, which is often more stable and easier to handle than the free amine.[1]
Detailed Experimental Protocol: Synthesis of (S)-Methyl 2-aminopent-4-enoate Hydrochloride
This protocol describes the final deprotection step to yield the target compound from its commercially available or previously synthesized N-Boc protected precursor.
Materials and Reagents:
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tert-Butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate (N-Boc-(L)-allylglycine methyl ester)
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Anhydrous Dichloromethane (DCM)
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Dry Hydrogen Chloride (HCl) gas
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Round-bottom flask
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Magnetic stirrer and stir bar
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Gas dispersion tube or needle
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Fume hood
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Rotary evaporator
Procedure:
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Reaction Setup : In a fume hood, dissolve tert-butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate (e.g., 70 mg, 0.30 mmol) in anhydrous dichloromethane (5 mL) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
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HCl Gas Introduction : Submerge the flask in a room temperature water bath to dissipate any heat generated. Slowly bubble dry HCl gas through the stirred solution using a gas dispersion tube or a long needle.
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Causality Note: The use of dry HCl gas is critical. Any moisture can lead to the formation of aqueous HCl, which can hydrolyze the methyl ester functional group. Anhydrous DCM is used as the solvent for the same reason and because it readily dissolves both the starting material and the product salt.
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Monitoring the Reaction : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-3 hours).
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Work-up : Once the reaction is complete, cease the HCl gas flow. Concentrate the resulting solution under reduced pressure using a rotary evaporator.
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Isolation : The resulting residue is (S)-Methyl 2-aminopent-4-enoate hydrochloride, which is typically obtained as a solid.[1] The product can be used directly for subsequent reactions or purified further if necessary.
Physicochemical and Spectroscopic Properties
Accurate characterization is essential for confirming the identity and purity of Methyl 2-aminopent-4-enoate. The compound is most commonly handled as its hydrochloride salt to improve stability and shelf-life.
Physicochemical Data Summary
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [3] |
| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [3] |
| CAS Number | 70837-19-3 | 115289-55-9 | [3] |
| Appearance | Colorless oil or low-melting solid | Brown or off-white solid | [1] |
| Storage | Store at -20°C under inert gas | Room temperature or refrigerated, desiccated | [4] |
Spectroscopic Profile
The structural features of Methyl 2-aminopent-4-enoate give rise to a distinct spectroscopic signature.
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¹H NMR Spectroscopy : Proton NMR provides a clear map of the molecule's hydrogen environments. The spectrum for the hydrochloride salt in CD₃OD is well-documented.[1]
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δ 5.81-5.77 (m, 1H) : The internal vinyl proton (-CH=CH₂).
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δ 5.33-5.27 (m, 2H) : The two terminal vinyl protons (-CH=CH₂ ).
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δ 4.19-4.16 (m, 1H) : The alpha-proton, adjacent to the amine and ester (CH (NH₂)CO₂Me).
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δ 3.86 (s, 3H) : The methyl ester protons (-OCH₃ ).
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δ 2.75-2.68 (m, 2H) : The allylic protons (-CH₂ -CH=CH₂).
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~170-172 ppm : Ester carbonyl carbon (C =O).
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~130-132 ppm : Internal vinyl carbon (-C H=CH₂).
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~120-122 ppm : Terminal vinyl carbon (-CH=C H₂).
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~53-55 ppm : Alpha-carbon (C H(NH₂)CO₂Me).
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~52-53 ppm : Methyl ester carbon (-OC H₃).
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~35-37 ppm : Allylic carbon (-C H₂-CH=CH₂).
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Infrared (IR) Spectroscopy : The IR spectrum would be characterized by absorptions corresponding to its key functional groups.
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Mass Spectrometry (MS) : Predicted high-resolution mass spectrometry (ESI-MS) for the protonated molecule [M+H]⁺ would show a monoisotopic mass of approximately 130.0863 Da.[3] The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-CO₂CH₃).
Chemical Reactivity and Applications
The synthetic power of Methyl 2-aminopent-4-enoate lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.
A Versatile Synthetic Intermediate
The terminal alkene is arguably its most valuable feature for building molecular complexity. It serves as a linchpin for a variety of powerful synthetic transformations.
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Olefin Metathesis : The terminal double bond is an ideal substrate for ring-closing metathesis (RCM) to form macrocyclic structures, a common motif in protease inhibitors and other bioactive molecules.
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Palladium-Catalyzed Cross-Coupling : Reactions such as the Heck and Suzuki couplings allow for the introduction of aryl or vinyl substituents at the terminal position of the alkene.
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Peptide Synthesis : The amino group can be readily coupled with other amino acids or carboxylic acids using standard peptide coupling reagents (e.g., HATU, HBTU) after neutralization of the hydrochloride salt.
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Hydroformylation/Hydrogenation : The alkene can be converted to an aldehyde or fully saturated to provide access to other amino acid scaffolds.
This versatility has led to its use in the synthesis of a diverse range of complex targets.[1]
Conclusion
Methyl 2-aminopent-4-enoate is a quintessential example of a modern synthetic building block, offering chemists a compact and versatile tool for the efficient construction of complex, high-value molecules. Its well-defined synthesis and predictable, orthogonal reactivity make it a reliable component in multi-step synthetic campaigns. For researchers in drug discovery and medicinal chemistry, this compound provides a gateway to novel peptide and heterocyclic scaffolds, enabling the exploration of new chemical space in the pursuit of next-generation therapeutics.
References
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Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116. [Link]
- Organic Syntheses Procedure. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses.
- Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc-‐mediated, Palladium-‐catalyzed Cross-‐coupling Reaction. Organic Syntheses.
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PubChem. (n.d.). Methyl 2-amino-4-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 2-aminopent-4-enoate hydrochloride (C6H11NO2). Université du Luxembourg. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl methanoate. Retrieved from [Link]
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- 5. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
